

# Certificate of Analysis for 3-Bromo-N,N-diethyl-4-methylaniline

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## Compound of Interest

Compound Name: 3-Bromo-N,N-diethyl-4-methylaniline

Cat. No.: B1377943

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An In-depth Comparative Guide to **3-Bromo-N,N-diethyl-4-methylaniline** for Synthetic Chemistry Applications

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide provides a comprehensive analysis of **3-Bromo-N,N-diethyl-4-methylaniline**, a substituted aromatic amine, and compares its utility with relevant alternatives in the context of palladium-catalyzed cross-coupling reactions.

## Certificate of Analysis (Representative)

While a specific Certificate of Analysis for every batch of **3-Bromo-N,N-diethyl-4-methylaniline** will be provided by the supplier, the following table represents typical quality control specifications for a high-purity grade of this compound, based on standards for similar aromatic amines.

Test	Specification	Method
Appearance	Colorless to light yellow liquid or solid	Visual Inspection
Purity (Assay)	$\geq 98.0\%$	Gas Chromatography (GC)
Identity	Conforms to structure	$^1\text{H}$ NMR, FTIR
Melting Point	27-30 °C (literature)	Melting Point Apparatus
Boiling Point	254-257 °C (literature)	Distillation
Water Content	$\leq 0.5\%$	Karl Fischer Titration
Solubility	Soluble in methanol, ethanol, dichloromethane	Visual Inspection

## Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The performance of an aryl bromide in this reaction is highly dependent on its electronic and steric properties. **3-Bromo-N,N-diethyl-4-methylaniline**, with its electron-donating diethylamino and methyl groups, is expected to have different reactivity compared to other substituted bromoanilines.

Below is a comparative summary of reaction yields for various bromoaniline derivatives in Suzuki-Miyaura cross-coupling reactions with phenylboronic acid, compiled from literature data. This comparison highlights the influence of substituents on the aromatic ring on the efficiency of the coupling reaction.

Aryl Bromide	Palladium Catalyst	Base	Solvent	Temp (°C)	Yield (%)	Reference
4-Bromo-2-methylaniline	Pd(PPh <sub>3</sub> ) <sub>4</sub>	K <sub>3</sub> PO <sub>4</sub>	1,4-Dioxane	90	33-46	[1][2]
2-Bromoaniline	Pd(dtbpf)Cl <sub>2</sub>	Et <sub>3</sub> N	Water (micellar)	RT	86	[3]
3-Bromoaniline	Pd(dtbpf)Cl <sub>2</sub>	Et <sub>3</sub> N	Water (micellar)	RT	64 (96 after 1h)	[3]
4-Bromoaniline	Pd-poly(AA) hybrid	K <sub>3</sub> PO <sub>4</sub>	DMF/H <sub>2</sub> O	70	Slow conversion	[4]
4-Bromonitrobenzene	Pd-poly(AA) hybrid	K <sub>3</sub> PO <sub>4</sub>	DMF/H <sub>2</sub> O	70	>80 (within 6h)	[4]

#### Analysis of Alternatives:

- 3-Bromo-4-methylaniline & 4-Bromo-2-methylaniline: These isomers serve as primary or secondary amine alternatives. The presence of a free N-H bond can sometimes interfere with the catalytic cycle or require a protection-deprotection sequence, adding steps to the synthesis. However, in some cases, unprotected anilines can be used directly.[5]
- 4-Bromo-N,N-dimethylaniline: This tertiary amine is a close structural analogue. The slightly smaller steric bulk of the dimethylamino group compared to the diethylamino group might lead to faster reaction rates.
- 4-Bromonitrobenzene: This compound is included to illustrate the electronic effect of a strong electron-withdrawing group (-NO<sub>2</sub>). As shown in the table, it exhibits significantly faster reaction kinetics compared to the electron-rich 4-bromoaniline.[4] This suggests that 3-

**Bromo-N,N-diethyl-4-methylaniline**, being electron-rich, would likely require more optimized catalytic systems (e.g., electron-rich phosphine ligands) for efficient coupling.<sup>[6]</sup>

## Experimental Protocols

### Representative Protocol for Suzuki-Miyaura Cross-Coupling of a Bromoaniline Derivative

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura reaction with aryl bromides.<sup>[1][2][7]</sup>

Materials:

- Bromoaniline derivative (e.g., **3-Bromo-N,N-diethyl-4-methylaniline**) (1.0 mmol)
- Arylboronic acid (1.2 mmol)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>) (0.05 mmol, 5 mol%)
- Base (e.g., K<sub>3</sub>PO<sub>4</sub>) (2.0 mmol)
- Anhydrous solvent (e.g., 1,4-Dioxane or Toluene) (10 mL)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

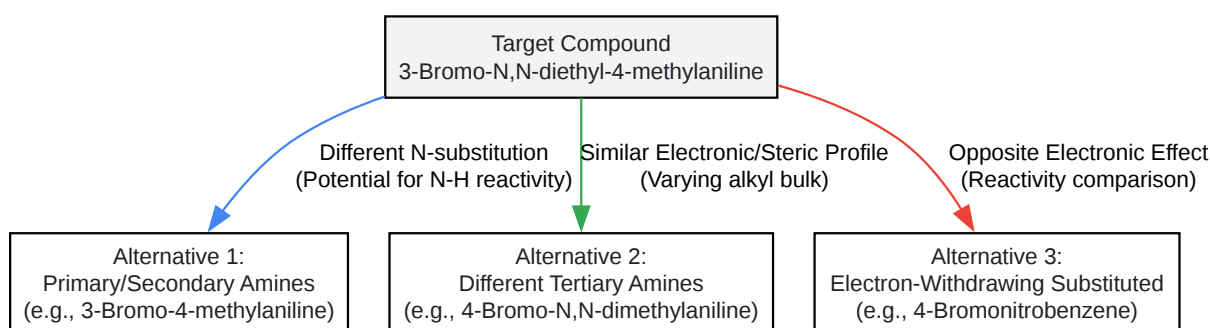
Procedure:

- To a dry round-bottom flask under an inert atmosphere, add the bromoaniline derivative (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
- Add the anhydrous solvent (10 mL) via syringe.
- Fit the flask with a condenser and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

## Visualizations

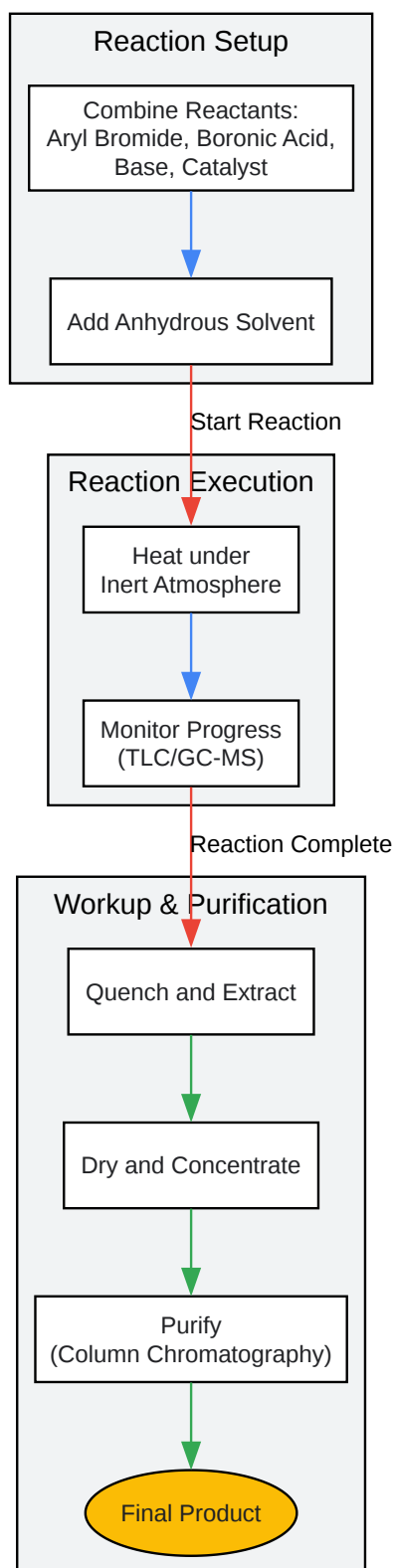
### Logical Comparison of Bromoaniline Derivatives



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Caption: Comparative analysis of bromoaniline alternatives.

## General Workflow for Suzuki-Miyaura Cross-Coupling



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Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

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